molecular formula C26H30ClN5O3 B1677951 Piprinhydrinate CAS No. 606-90-6

Piprinhydrinate

Cat. No. B1677951
CAS RN: 606-90-6
M. Wt: 496 g/mol
InChI Key: JSNIFGPPGAINSG-UHFFFAOYSA-N
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Description

Piprinhydrinate is a medicine available in a number of countries worldwide . It is a Histamine H₁-receptor antagonist (H₁-antihistaminic) and is a composition of Diphenylpyraline and 8-chloroteophylline . The chemical name is 4-Diphenylmetoxy-1-metylpiperidine salt of 8-chloroteophylline .


Physical And Chemical Properties Analysis

The physical and chemical properties of Piprinhydrinate are not explicitly stated in the retrieved data. For a detailed analysis of physical and chemical properties, techniques such as thermal analysis could be used .

Scientific Research Applications

1. Environmental Applications

Piprinhydrinate, a nitrogenous substance, has shown potential in environmental applications. Studies have focused on its encapsulation using nanosponges for environmental purposes. This approach is particularly effective in the detoxification of wastewater and the concentration and purification of solutions. The interaction of pollutants with piprinhydrinate-based materials in sorption processes has been extensively studied, suggesting its utility in environmental remediation (Morin-Crini & Crini, 2013).

2. Biomedical Research

In the realm of biomedical research, piprinhydrinate has been investigated for its ability to modulate cell activation. Studies have shown that surface modifications with piprinhydrinate can impact the activation and inactivation of platelets, indicating its potential use in biomedical systems. These findings are significant as they suggest the role of piprinhydrinate in the development of 'intelligent materials' with specific temperature-modulated surface properties for medical applications (Okano et al., 1995).

Safety And Hazards

Piprinhydrinate is harmful if swallowed . In case of ingestion, it’s advised to rinse the mouth and not induce vomiting. Immediate medical attention is required . It’s also recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

4-benzhydryloxy-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.C7H7ClN4O2/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-11,18-19H,12-15H2,1H3;1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNIFGPPGAINSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209413
Record name Piprinhydrinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piprinhydrinate

CAS RN

606-90-6
Record name Piprinhydrinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piprinhydrinate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piprinhydrinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piprinhydrinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piprinhydrinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPRINHYDRINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI78RFJ7XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
YC Doo, TH Hahn, DK Kim, BD Cho… - Korean Circulation …, 1996 - synapse.koreamed.org
Torsade de Points is unique polymorphic ventricular tachycardia associated with QT interval prolongation. The mechanism of Torsade de Points was not defined exactly but triggered …
Number of citations: 8 synapse.koreamed.org
MS Mohamed, FS Gazy, SS Abu-Zaid… - Bulletin of …, 1994 - bpsa.journals.ekb.eg
… The binding of piprinhydrinate to bovine serum albumin (BSA… equilibrium dialysis technique, Piprinhydrinate was bound to … effect on the binding of piprinhydrinate to BSA; the values qf …
Number of citations: 3 bpsa.journals.ekb.eg
SY Kyung - Reactions, 2011 - Springer
… She was transferred to an emergency department and received piprinhydrinate [… symptoms were treated with hydrocortisone, piprinhydrinate and ranitidine. She subsequently received …
Number of citations: 2 link.springer.com
JW Kwon, WC Kang, MH Lee… - Korean Circulation …, 1998 - synapse.koreamed.org
… There has been only one case reported that torsades de pointes had been induced by first-generation antihistamine, piprinhydrinate. We experienced a case of 43 year old male patient …
Number of citations: 5 synapse.koreamed.org
SY Kyung, YK Cho, YJ Kim, JW Park… - The Korean Journal …, 2011 - ncbi.nlm.nih.gov
… The patient received an injection of 3 mg of piprinhydrinate followed by oral administration of 200 mg piprinhydrinate and 200 mg cimetidine. One hour after receiving this medication, …
Number of citations: 36 www.ncbi.nlm.nih.gov
JY Lee, H Moon, CJ Kim - Biological and Pharmaceutical Bulletin, 2010 - jstage.jst.go.jp
… We pretreated all guinea pigs with an antihistamine, piprinhydrinate (5 mg/kg), without using an adjuvant such as Al(OH)3, to prevent sudden death due to systemic hypersensitivity.This …
Number of citations: 35 www.jstage.jst.go.jp
H Barth, I Niemeyer, W Lorenz - Agents and Actions, 1973 - Springer
… compounds tested — with the only exception of burimamide — activated the gastric histamine methyltransferase in lower concentrations, the most potent activator being piprinhydrinate (…
Number of citations: 72 link.springer.com
YK Song, N Han, GJ Burckart… - Clinical Pharmacology & …, 2020 - Wiley Online Library
The objective of this study was to analyze information on pediatric use in Korean drug product labels and compare it with that in US Food and Drug Administration (FDA) labeling …
Number of citations: 8 ascpt.onlinelibrary.wiley.com
JH Ryu, YS Lim, HJ Yang, JK Kim, JH Shin… - Journal of the Korean …, 2002 - jksem.org
Cimetidine is a well-tolerated H2-receptor antagonist widely used in the treatment of gastroduodenal diseases and allergic reactions such as urticaria. Numerous adverse reactions …
Number of citations: 10 www.jksem.org
YC Doo, TH Hahn, DK Kim, BD Cho, SH Koh, KR Han… - Kor Cire J 1996; 26 (1): 143
Number of citations: 2

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